molecular formula C10H19NO4 B2774381 2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid CAS No. 140224-14-2

2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid

Cat. No.: B2774381
CAS No.: 140224-14-2
M. Wt: 217.265
InChI Key: QIXDRLIEARGEQY-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}butanoic acid is a chemical compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXDRLIEARGEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}butanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O). The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), and often requires the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of 2-{(tert-butoxy)carbonylamino}butanoic acid follows similar synthetic routes but is optimized for large-scale synthesis. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc group removal yields the free amine, which can then undergo further reactions .

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}butanoic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}butanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection to amine functionalities during complex synthetic processes. Its versatility and efficiency in protecting amines make it a valuable compound in various fields of research and industry .

Biological Activity

2-{(Tert-butoxy)carbonylamino}butanoic acid, also referred to as a protected amino acid, plays a significant role in organic synthesis and medicinal chemistry. This compound is characterized by its unique functional groups, which include a tert-butoxycarbonyl (Boc) protecting group and an amino group. The presence of these groups allows for selective reactivity and the potential for various biological activities.

Chemical Structure and Properties

The molecular formula of 2-{(Tert-butoxy)carbonylamino}butanoic acid is C11H21N1O4C_{11}H_{21}N_{1}O_{4}, with a molecular weight of approximately 231.29 g/mol. The structural features that contribute to its biological activity include:

  • Boc Group : Commonly used to protect amines, facilitating the synthesis of peptides.
  • Chiral Center : The stereochemistry is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 2-{(Tert-butoxy)carbonylamino}butanoic acid exhibit significant biological activities, including:

  • Antiviral Activity : Derivatives have shown promise in inhibiting viral infections, particularly against tobacco mosaic virus (TMV) with curative activities exceeding 55% at specific concentrations .
  • Antibacterial Properties : Similar structures have been investigated for their roles in combating bacterial infections, demonstrating varying degrees of effectiveness .
  • Enzyme Interaction : The compound's derivatives influence enzyme activity and stability, which is essential in pharmaceutical applications.

The biological activity of 2-{(Tert-butoxy)carbonylamino}butanoic acid can be attributed to its ability to form peptides that interact with various biological pathways. The selective removal of the Boc group allows for the activation of the amino acid within a biological system, facilitating studies on protein-protein interactions and enzyme functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of TMV with curative activity > 55%
AntibacterialSignificant antibacterial properties in various studies
Enzyme InteractionInfluences enzyme stability and activity

Case Studies

  • Antiviral Studies : A study highlighted that β-amino acid derivatives exhibited higher antiviral activities compared to commercial agents against TMV. This suggests that modifications to the structure can enhance efficacy against viral pathogens .
  • Enzyme Stability : Research demonstrated that derivatives of this compound could stabilize enzymes under acidic conditions, which is critical for drug formulation and development.
  • Synthesis Applications : The compound serves as a building block in peptide synthesis, enabling the creation of biologically active molecules through solid-phase peptide synthesis (SPPS).

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